Vanillil
Overview
Description
Vanillin, also known as 4-hydroxy-3-methoxybenzaldehyde, is an organic compound with the molecular formula C8H8O3. It is a phenolic aldehyde and the primary component of the extract of the vanilla bean. Vanillin is widely used as a flavoring agent in foods, beverages, and pharmaceuticals due to its pleasant vanilla aroma and taste .
Mechanism of Action
Target of Action
Vanillin, also known as 4-hydroxy-3-methoxybenzaldehyde, is a specialized metabolite and the main ingredient of vanilla extract . It is known to interact with various targets in the body. For instance, it has been found to act on the vanilloid receptors located in the peripheral afferent nerve fibers . These receptors play a crucial role in pain perception, inflammation, and body temperature regulation .
Mode of Action
Vanillin interacts with its targets, leading to various physiological changes. For instance, when it acts on the vanilloid receptors, it provides short-acting irritant and algesic properties . Applied dermally, these substances act by stimulating sensitive chemoreceptors of the skin and by reflex, hyperemia and a local elevation in temperature .
Pharmacokinetics
The pharmacokinetics of vanillin involve its absorption, distribution, metabolism, and excretion (ADME). The bioavailability and hydrophobicity limit the bioactive efficiency and pharmacokinetics of vanillin . Nanocarriers or nanoparticles can potentiate the bioactive profile of vanillin .
Result of Action
Vanillin possesses several biological properties, serving as an antioxidant, anti-inflammatory agent, and antimicrobial agent . It has been found to regulate gene expression and exhibit biological activities . These effects contribute to its potential therapeutic applications.
Action Environment
The action of vanillin can be influenced by various environmental factors. For instance, the chemical synthesis of vanillin is associated with environmental pollution and exhibits inadequate substrate selectivity, leading to decreased process efficiency and increased downstream processing costs . On the other hand, bio-based vanillin production methods yield vanillin at mild conditions with high efficiency and specificity, low energy consumption, and little pollution .
Biochemical Analysis
Biochemical Properties
Vanillin interacts with various enzymes, proteins, and other biomolecules. The elucidation of different substrates such as ferulic acid, eugenol, veratraldehyde, vanillic acid, glucovanillin, and C6–C3 phenylpropanoids adds a layer of depth and insight to the understanding of vanillin synthesis .
Cellular Effects
Vanillin possesses several biological properties, serving as an antioxidant, anti-inflammatory agent, and antimicrobial agent . These properties of vanillin influence cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Vanillin exerts its effects at the molecular level through various mechanisms. It is reported to be a potent scavenger of reactive oxygen species (ROS) as observed in multiple antioxidant assays . It operates by self-dimerization contributing to high reaction stoichiometry .
Preparation Methods
Synthetic Routes and Reaction Conditions: Vanillin can be synthesized through several methods:
From Eugenol: The first commercial synthesis of vanillin began with eugenol (4-allyl-2-methoxyphenol).
From Guaiacol: Another common method involves the synthesis of vanillin from guaiacol (2-methoxyphenol).
Industrial Production Methods:
Chemical Reactions Analysis
Vanillin undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Acidic Conditions: Sulfuric acid, hydrochloric acid.
Alkaline Conditions: Sodium hydroxide, potassium hydroxide.
Major Products Formed:
Vanillic Acid: Formed through oxidation.
Vanillyl Alcohol: Formed through reduction.
Scientific Research Applications
Vanillin has a wide range of applications in scientific research:
Comparison with Similar Compounds
Vanillin is often compared with other similar compounds, such as:
Ethylvanillin: Similar to vanillin but has an ethoxy group instead of a methoxy group.
Vanillic Acid: An oxidized form of vanillin with similar antioxidant properties.
Vanillyl Alcohol: A reduced form of vanillin with similar antimicrobial properties.
Uniqueness of Vanillin: Vanillin is unique due to its widespread use as a flavoring agent and its diverse applications in various industries. Its pleasant aroma and taste, combined with its biological activities, make it a valuable compound in both research and industry.
Properties
IUPAC Name |
1,2-bis(4-hydroxy-3-methoxyphenyl)ethane-1,2-dione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O6/c1-21-13-7-9(3-5-11(13)17)15(19)16(20)10-4-6-12(18)14(8-10)22-2/h3-8,17-18H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJHMXBDRUWSJOS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=O)C(=O)C2=CC(=C(C=C2)O)OC)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20280403 | |
Record name | Vanillil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20280403 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5463-22-9 | |
Record name | Vanillil | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16722 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Vanillil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20280403 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Vanillil and where is it found?
A1: this compound, also known as 4-Hydroxy-3-methoxybenzaldehyde, is a phenolic aldehyde found naturally in vanilla beans. It contributes to the characteristic flavor and aroma of vanilla. Beyond its culinary uses, this compound displays promising biological activities, making it a subject of scientific interest. Notably, this compound has been identified in the oxidation products of Sulfite Waste Liquor []. It was also found as a constituent of Nelumbo nucifera Gaertn, a plant with known medicinal properties [].
Q2: Does this compound exhibit any antimicrobial activity?
A2: While this compound itself has not been extensively studied for antimicrobial properties, research shows that Vanillyl nonanoate, a derivative of this compound, inhibits the germination of Phytophthora capsici spores []. This finding suggests potential antifungal applications for this compound derivatives.
Q3: How does Vanillyl nonanoate protect plants from diseases?
A3: Research indicates that Vanillyl nonanoate triggers induced resistance in pepper and Arabidopsis plants, protecting them against Botrytis cinerea and Phytophthora capsici []. This induced resistance involves strengthening the cell wall with lignin and increasing biochemical defenses like PR proteins [].
Q4: What role does Vanillyl nonanoate play in plant systemic resistance?
A4: Vanillyl nonanoate induces systemic resistance in pepper and Arabidopsis plants []. This systemic response involves signaling molecules such as hydrogen peroxide, salicylic acid, ethylene, and jasmonates in pepper, while in Arabidopsis, salicylic acid and jasmonates are involved []. Interestingly, changes in 4-hydroxybenzoic acid levels were observed in pepper, suggesting a potential role in resistance [].
Q5: Can Vanillin be synthesized from Guaiacol, and if so, what is the process?
A5: Yes, Vanillin can be semi-synthesized from Guaiacol using a modified Sandmeyer reaction with in-situ generated formaldehyde [, ]. This method involves a heterogeneous phase reaction where formaldehyde is generated in situ and reacts with Guaiacol to produce Vanillyl alcohol. Subsequent oxidation of Vanillyl alcohol yields Vanillin [, ].
Q6: Are there any analytical methods available to quantify this compound almond acid?
A6: Yes, a simple and fast HPLC technique has been developed for analyzing this compound almond acid (also known as 4-Hydroxy-3-methoxymandelic acid) along with other acids like 5-hydroxyindoleacetic acid, homovanillic acid, and homogentisic acid in biological fluids [, ]. This method uses solid-phase extraction and either isocratic or gradient elution modes with UV detection, making it suitable for routine clinical applications [, ].
Q7: What are the applications of Vanillyl alcohol oxidase?
A7: Vanillyl alcohol oxidase is an enzyme involved in the degradation of lignin, a complex polymer found in plant cell walls. Research has explored the use of yeast expression systems for producing aromatic molecules, including a system employing a gene encoding Vanillyl alcohol oxidase []. This suggests potential applications in biotechnology for producing valuable aromatic compounds.
Q8: What is the role of this compound-type phenols in soil carbon storage?
A8: A study investigating lignin turnover in agricultural fields examined the fate of this compound-type phenols, along with syringyl- and coumaryl-type phenols, collectively termed VSC-lignin []. The research used compound-specific 13C isotopic analyses to track VSC-lignin in a chronosequence of maize monoculture. Results suggested that while lignin is considered recalcitrant, a significant portion of plant-residue lignin decomposes rapidly, with a small fraction becoming stabilized in soil organic matter [].
Q9: Are there any known long-chain N-Vanillyl acylamides (LCNVAs) derived from natural sources?
A9: Research explored the synthesis of novel LCNVAs from ricinoleic and lesquerolic acids, both long-chain fatty acids found in plants []. These LCNVAs were designed to target pain receptors, specifically the TRPV1 receptor and the FAAH enzyme []. This highlights the potential of using this compound as a building block for developing new molecules with therapeutic applications.
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